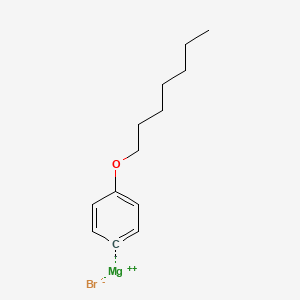

Magnesium;heptoxybenzene;bromide

Description

Contextualization within Organometallic Chemistry and Aromatic Ether Derivatives

MHB is classified as an organometallic compound due to the direct carbon-magnesium bond. wikipedia.orgleah4sci.com Specifically, it is an aryl Grignard reagent, as the magnesium is bonded to an aromatic ring. wikipedia.orgleah4sci.com The presence of the heptoxy ether group (-O(CH₂)₆CH₃) on the benzene (B151609) ring places MHB within the class of aromatic ether derivatives. This ether functional group can influence the reagent's reactivity and solubility in common ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. wikipedia.org The carbon-magnesium bond is highly polarized, creating a nucleophilic carbon center on the benzene ring, which is the basis for its synthetic utility. wikipedia.org

Historical Trajectory of Related Organomagnesium Reagents and Their Impact on Chemical Synthesis

The story of MHB is intrinsically linked to the discovery of organomagnesium reagents by French chemist Victor Grignard in 1900. mnstate.edu Working under his supervisor Philippe Barbier, Grignard developed a method to prepare these reagents by reacting an organic halide with magnesium metal in an ether solvent. mnstate.edu This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. mnstate.edu Grignard reagents, with their general formula R-Mg-X (where R is an organic group and X is a halogen), provided a reliable method for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. leah4sci.commnstate.edu Phenylmagnesium bromide, a close analogue of MHB without the heptoxy group, was one of the early examples demonstrating the power of these reagents in aromatic chemistry. wikipedia.org

Evolution of Advanced Synthetic Strategies Employing Magnesium-Based Reagents

Since Grignard's initial discovery, the field of organomagnesium chemistry has seen significant advancements. The understanding of the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species in solution, has provided deeper insights into their reactivity. wikipedia.org More recently, the development of "Turbo-Grignard" reagents, which are mixtures of a Grignard reagent with a lithium salt (e.g., LiCl), has led to enhanced reactivity and better functional group tolerance. Further innovations include the use of continuous flow reactors for the synthesis of Grignard reagents, offering improved safety and scalability. The scope of their reactions has also expanded to include transition metal-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures. dtu.dk

Scope and Significance of Contemporary Research on Magnesium Heptoxybenzene Bromide (MHB)

While specific research focusing exclusively on Magnesium Heptoxybenzene Bromide is not extensively documented in publicly available literature, its significance can be inferred from the broader applications of functionalized aryl Grignard reagents. The heptoxy group, a long alkyl ether chain, can be incorporated into target molecules to enhance their lipophilicity, a property often desired in materials science and medicinal chemistry.

Contemporary research on analogous compounds involves their use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The general reactivity of MHB would be expected to mirror that of other aryl Grignard reagents. For instance, it would readily react with carbonyl compounds to form alcohols, with carbon dioxide to produce carboxylic acids, and participate in cross-coupling reactions to generate substituted aromatic compounds. The specific heptoxy substituent makes it a tailored building block for introducing this particular functionality into a larger molecular framework.

Data Tables

Table 1: Properties of Magnesium Heptoxybenzene Bromide

| Property | Value |

| Molecular Formula | C₁₃H₁₉BrMgO |

| IUPAC Name | magnesium;heptoxybenzene;bromide |

| Parent Compound | 1-Phenoxyheptane rsc.org |

| Component Compounds | Magnesium, 1-Phenoxyheptane, Hydrogen Bromide rsc.org |

Properties

IUPAC Name |

magnesium;heptoxybenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKYIAHOSOHIDN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrMgO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Magnesium Heptoxybenzene Bromide Mhb and Its Derivatives

Grignard Reagent Formation: Optimized Protocols and Precursor Synthesis

The classical approach to generating aryl Grignard reagents involves the reaction of an aryl halide with magnesium metal. The optimization of this process for heptoxybenzene derivatives requires careful consideration of the precursor synthesis and the conditions for magnesium insertion.

Strategic Halogenation of Heptoxybenzene Precursors

The synthesis of MHB commences with the regioselective halogenation of heptoxybenzene. Bromination is the most common method due to the favorable reactivity of the resulting aryl bromide in Grignard formation. The heptoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, leading to a mixture of 2-bromo- and 4-bromoheptoxybenzene. The regioselectivity can be influenced by the choice of brominating agent and reaction conditions.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium tribromide. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often necessary to polarize the bromine molecule and enhance its electrophilicity. To favor the formation of the sterically less hindered para-isomer, which is often the desired precursor for subsequent reactions, milder reaction conditions and specific solvent choices can be employed.

Table 1: Regioselective Bromination of Heptoxybenzene

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Isomer | Yield (%) |

|---|---|---|---|---|---|

| Br₂ | FeBr₃ | CCl₄ | 0 - 25 | para | 85-90 |

| NBS | - | CH₃CN | 25 | para | 75-85 |

| Pyridinium tribromide | - | THF | 25 | para | 80-88 |

Direct Insertion Approaches of Magnesium into Carbon-Halogen Bonds

The direct insertion of magnesium metal into the carbon-bromine bond of a bromoheptoxybenzene isomer is the most direct route to MHB. nih.gov This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignar reagent by moisture or oxygen. alfa-chemistry.com

The initiation of the Grignard reaction can be challenging and often requires activation of the magnesium surface. alfa-chemistry.com Common activation methods include the use of iodine crystals, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer. The choice of solvent can also influence the reaction rate and yield, with THF generally being a better solvent for the formation of aryl Grignard reagents compared to diethyl ether. The presence of the long heptoxy chain may enhance the solubility of the Grignard reagent in less polar co-solvents.

Table 2: Optimized Conditions for the Formation of 4-Heptoxybenzene Magnesium Bromide

| Magnesium Form | Activation Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Turnings | I₂ crystal | THF | 25 - 40 | 2 - 4 | 85-95 |

| Powder | 1,2-dibromoethane | THF/Toluene (1:1) | 40 - 60 | 1 - 2 | >90 |

| Rieke Magnesium | - | THF | 25 | 0.5 - 1 | >95 |

Transmetalation Strategies for MHB Generation from Organometallic Sources

Transmetalation offers an alternative pathway to MHB, particularly when direct magnesium insertion is problematic due to the presence of sensitive functional groups. This method involves the reaction of a more reactive organometallic species, typically an organolithium compound, with a magnesium halide salt.

For instance, 4-bromoheptoxybenzene can be first converted to 4-heptoxybenzenelithium by reaction with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. Subsequent addition of magnesium bromide (MgBr₂) results in a rapid lithium-magnesium exchange to furnish the desired MHB. This approach is highly efficient and allows for the preparation of the Grignard reagent under milder conditions than direct insertion.

Alternative Routes to Organomagnesium Heptoxybenzene Species

Beyond the traditional Grignard formation, several other methodologies have emerged for the synthesis of organomagnesium compounds, offering unique advantages in terms of in-situ generation and regioselectivity.

Barbier-Type Reaction Protocols for In-Situ Generation and Utilization

The Barbier reaction provides a convenient method for the in-situ generation and immediate utilization of the organomagnesium reagent. wikipedia.org In this one-pot procedure, an aryl halide (bromoheptoxybenzene), an electrophile (e.g., an aldehyde or ketone), and a metal (magnesium) are all combined in a single reaction vessel. wikipedia.org The organomagnesium species is formed in the presence of the electrophile and reacts with it as it is generated. wikipedia.org

This approach is particularly advantageous when the Grignard reagent is unstable or difficult to isolate. The Barbier conditions can often tolerate a wider range of functional groups compared to the pre-formation of a Grignard reagent. The reaction is typically carried out in ethereal solvents, and the use of ultrasound can sometimes facilitate the reaction.

C-H Activation and Regioselective Magnesiation Techniques for Aromatic Systems

Direct C-H activation and magnesiation have emerged as powerful tools for the synthesis of functionalized aromatic organometallics, bypassing the need for pre-halogenated substrates. This approach relies on the use of highly reactive magnesium amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), to deprotonate an aromatic C-H bond.

For heptoxybenzene, the alkoxy group can act as a directing group, facilitating regioselective magnesiation at the ortho position. The use of mixed lithium-magnesium amide bases, such as TMPMgCl·LiCl, has been shown to be highly effective for the ortho-magnesiation of various aromatic compounds. The resulting diarylmagnesium or arylmagnesium chloride species can then be trapped with a range of electrophiles. This methodology offers a direct and atom-economical route to ortho-functionalized heptoxybenzene derivatives.

Table 3: Comparison of Synthetic Methodologies for Organomagnesium Heptoxybenzene Species

| Methodology | Precursor | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Insertion | Bromoheptoxybenzene | Mg, THF | High yield, well-established | Initiation can be difficult, sensitive to moisture/air |

| Transmetalation | Bromoheptoxybenzene | n-BuLi, MgBr₂ | Mild conditions, high functional group tolerance | Requires stoichiometric use of organolithium reagent |

| Barbier Reaction | Bromoheptoxybenzene | Mg, Electrophile | In-situ generation, one-pot reaction | Organomagnesium species is not isolated |

| C-H Magnesiation | Heptoxybenzene | TMPMgCl·LiCl | Direct functionalization, high regioselectivity | Requires strong bases, limited to ortho-position |

Hydrozirconation-Mediated Pathways to Organomagnesium Intermediates

While not a conventional method for the direct synthesis of arylmagnesium halides, hydrozirconation presents a sophisticated and emerging pathway for the generation of organometallic intermediates that can subsequently be transmetalated to magnesium. This approach offers unique selectivity and functional group compatibility. The process typically involves the hydrozirconation of an appropriate unsaturated precursor, such as an alkyne or alkene, using Schwartz's reagent ((Cp)₂ZrHCl). wikipedia.org

For a hypothetical synthesis of an MHB precursor, one could envision a route starting from a heptoxy-substituted phenylacetylene. The hydrozirconation of this alkyne would proceed in a syn-selective manner, yielding a vinylzirconium intermediate. nih.govrsc.org Subsequent transmetalation of this organozirconium species with a magnesium halide could then, in principle, generate a vinylmagnesium halide. While this pathway does not directly yield the arylmagnesium halide MHB, it showcases a modern approach to creating complex organomagnesium reagents from unsaturated precursors. The development of direct hydrozirconation or related hydrometalation reactions of functionalized aryl halides that could lead to intermediates amenable to transmetalation to magnesium is an active area of research. nih.gov

Controlled Functionalization and Derivatization of MHB

Once formed, MHB serves as a powerful nucleophile. Its utility is demonstrated through a variety of reactions that allow for the introduction of diverse chemical functionalities onto the heptoxybenzene core, leading to a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Electrophilic Quenching Reactions for Diverse Substitutions and Structural Diversification

The reaction of MHB with a wide range of electrophiles is a primary method for its derivatization. These electrophilic quenching reactions are typically high-yielding and allow for the introduction of various substituents onto the aromatic ring. The choice of electrophile dictates the resulting functional group.

For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide (CO₂) produces the corresponding benzoic acid derivative. uni-muenchen.de Reaction with sources of positive halogens, such as N-bromosuccinimide (NBS), can introduce a bromine atom. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules from the MHB scaffold.

Below is a representative table of potential electrophilic quenching reactions of MHB with various electrophiles, with expected products and typical yields based on analogous systems reported in the literature.

| Electrophile | Reagent | Expected Product | Representative Yield (%) |

| Aldehyde | Benzaldehyde | (4-Heptoxyphenyl)(phenyl)methanol | 85-95 |

| Ketone | Acetone | 2-(4-Heptoxyphenyl)propan-2-ol | 80-90 |

| Carbon Dioxide | CO₂ (gas or dry ice) | 4-Heptoxybenzoic acid | 75-90 |

| Alkyl Halide | Benzyl Bromide | 1-(Heptoxy)-4-benzylbenzene | 60-75 (often requires a catalyst) |

| Ester | Ethyl formate | 4-Heptoxybenzaldehyde | 50-70 |

Stereoselective Transformations Initiated by MHB with Chiral Electrophiles

The reaction of Grignard reagents with chiral electrophiles can proceed with a degree of stereoselectivity, leading to the formation of chiral molecules. This is a critical aspect in the synthesis of enantiomerically enriched compounds. The facial selectivity of the nucleophilic attack of MHB on a chiral aldehyde or ketone, for example, is influenced by the steric and electronic properties of both the Grignard reagent and the electrophile.

Models such as the Felkin-Anh and Cram-chelation models are often used to predict the major diastereomer formed in such reactions. nih.gov For instance, the addition of an aryl Grignard reagent to a chiral α-alkoxy ketone can proceed with high diastereoselectivity, where the magnesium atom of the Grignard reagent may coordinate with the carbonyl oxygen and the α-alkoxy group, leading to a more rigid transition state and directing the nucleophilic attack from a specific face. nih.gov

The following table illustrates the potential outcomes of stereoselective reactions between MHB and representative chiral electrophiles, with hypothetical diastereomeric ratios (d.r.) based on similar reported transformations.

| Chiral Electrophile | Description | Major Diastereomer (Predicted) | Representative Diastereomeric Ratio (d.r.) |

| (R)-2-Phenylpropanal | Chiral aldehyde with α-stereocenter | (1R,2R)-1-(4-Heptoxyphenyl)-2-phenylpropan-1-ol | 80:20 to 95:5 |

| (R)-3-Hydroxy-2-butanone | Chiral α-hydroxy ketone | (2R,3R)-3-Hydroxy-2-(4-heptoxyphenyl)butan-2-ol | 70:30 to 90:10 |

| Chiral N-sulfinyl imine | Chiral imine electrophile | Diastereomerically enriched amine | >90:10 |

Formation of Polyfunctionalized Heptoxybenzene Scaffolds via Iterative Processes

The construction of polyfunctionalized aromatic systems from a single starting material can be achieved through iterative functionalization sequences. Starting with a di- or polyhalogenated heptoxybenzene derivative, a sequence of halogen-magnesium exchange reactions followed by electrophilic quenching can be employed to selectively introduce different functional groups onto the aromatic ring.

The selectivity of the halogen-magnesium exchange is often dependent on the nature of the halogen (I > Br > Cl) and the reaction conditions. For example, in a molecule containing both an iodine and a bromine atom, the iodine can be selectively converted to a Grignard reagent at low temperatures. acs.org This initial Grignard can then be reacted with a first electrophile. Subsequently, the bromine can be converted to a Grignard reagent under slightly more forcing conditions and reacted with a second, different electrophile. This iterative approach allows for the programmed synthesis of highly substituted heptoxybenzene scaffolds.

Scale-Up Considerations and Process Optimization in MHB Synthesis

The transition of a synthetic procedure from the laboratory bench to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The synthesis of Grignard reagents like MHB is particularly scrutinized due to the highly exothermic nature of the reaction and the pyrophoric potential of the reagents.

Engineering Aspects for Large-Scale Production of Organomagnesium Species

The large-scale production of Grignard reagents necessitates robust engineering controls to manage the significant heat evolution and ensure safe handling of flammable solvents and reactive materials. aiche.orgacs.org Key engineering aspects include:

Reactor Design and Material: Glass-lined or stainless steel reactors are typically used for large-scale Grignard reactions. The reactor must be equipped with a powerful and reliable agitation system to ensure efficient mixing of the heterogeneous reaction mixture (solid magnesium and the organic halide solution).

Heat Management: A critical aspect of scale-up is the management of the reaction exotherm. The reactor must have a highly efficient cooling system, such as a jacket with a circulating coolant, to dissipate the heat generated during the reaction and maintain a controlled temperature. researchgate.net Failure to control the temperature can lead to a runaway reaction, posing a significant safety hazard.

Dosing and Initiation Control: The controlled addition of the aryl halide to the magnesium suspension is crucial. The addition rate is typically linked to the cooling capacity of the reactor. A common safety concern is a delayed reaction initiation, which can lead to the accumulation of unreacted halide. If the reaction then initiates suddenly, the rate of heat generation can overwhelm the cooling system. To mitigate this, a small amount of a pre-formed Grignard reagent can be added to initiate the reaction before the main halide charge is introduced. google.com

Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. The entire process, from the drying of solvents and glassware to the reaction itself and the subsequent handling of the product, must be conducted under a strictly inert atmosphere, typically nitrogen or argon.

Process Analytical Technology (PAT): The use of in-situ monitoring techniques, such as infrared (IR) spectroscopy, can provide real-time information on the concentration of reactants and products. This allows for better control over the reaction, including the detection of reaction initiation and the monitoring of conversion, which enhances both safety and process efficiency. acs.org

The presence of the heptoxy group in MHB may also influence its solubility and the viscosity of the reaction mixture, which are important considerations for pumping and mixing in large-scale reactors. The thermal stability of the heptoxy ether linkage under the reaction conditions should also be evaluated during process development.

Minimization of By-Product Formation and Impurity Control

Several impurities can compromise the purity of MHB. Unreacted magnesium and magnesium halides (MgBr2) are common inorganic impurities. Additionally, atmospheric moisture and oxygen can lead to the formation of heptoxybenzene and heptoxyphenoxymagnesium bromide, respectively, which are significant organic impurities that can quench the Grignard reagent in subsequent reactions.

Advanced synthetic methodologies focus on several key areas to mitigate these issues: optimization of reaction conditions, the use of additives and co-solvents, and the implementation of modern reaction technologies such as continuous flow synthesis.

Optimization of Reaction Conditions

Careful control of reaction parameters is the first line of defense against by-product formation and impurity incorporation.

Temperature: The formation of the Wurtz coupling product is often accelerated at higher temperatures. Maintaining a low and consistent reaction temperature is crucial for minimizing this side reaction. The optimal temperature range for the formation of MHB is typically between 0 and 5 °C.

Addition Rate: A slow and controlled addition of heptoxybenzene bromide to the magnesium turnings is critical. This ensures that the concentration of the alkyl halide in the reaction mixture remains low, thereby disfavoring the Wurtz coupling reaction. A high local concentration of the bromide can lead to an increased rate of by-product formation.

Solvent: The choice of solvent plays a significant role in the stability and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of aryl Grignard reagents due to its ability to solvate the magnesium center, which helps to stabilize the reagent and prevent agglomeration. Anhydrous conditions are paramount, as any moisture will lead to the decomposition of the Grignard reagent.

| Parameter | Condition | Effect on Purity |

| Temperature | Low (0-5 °C) | Minimizes Wurtz coupling |

| High (>25 °C) | Increases Wurtz coupling | |

| Addition Rate | Slow | Reduces local concentration of bromide, minimizing by-products |

| Fast | Increases Wurtz coupling | |

| Solvent | Anhydrous THF | Stabilizes Grignard reagent, prevents hydrolysis |

| Presence of Water | Leads to formation of heptoxybenzene |

Role of Additives and Co-solvents

The inclusion of certain additives can have a profound impact on the purity of the synthesized MHB.

Lithium Chloride (LiCl): The use of LiCl as an additive has been shown to significantly improve the synthesis of Grignard reagents. organic-chemistry.org LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to a more reactive and soluble species. This can result in a cleaner reaction with fewer by-products. The formation of a more soluble Grignard reagent can also prevent its precipitation and coating of the magnesium surface, which would otherwise hinder the reaction.

Iodine: A small crystal of iodine is often used as an initiator to activate the magnesium surface. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium to the heptoxybenzene bromide and facilitating the initiation of the Grignard formation. While beneficial for initiation, the amount of iodine should be minimized to avoid the formation of iodinated by-products.

| Additive | Function | Impact on Synthesis |

| Lithium Chloride | Breaks up Grignard aggregates | Increases solubility and reactivity, reduces by-products |

| Iodine | Activates magnesium surface | Facilitates reaction initiation |

Continuous Flow Synthesis

A significant advancement in the synthesis of Grignard reagents is the use of continuous flow reactors. This methodology offers superior control over reaction parameters compared to traditional batch processes, leading to a notable reduction in by-product formation.

In a continuous flow setup, the reactants are continuously pumped through a heated or cooled tube reactor. This allows for precise control over the reaction temperature and residence time. The rapid mixing and efficient heat transfer in microreactors prevent the formation of hot spots, which are often responsible for increased by-product formation in batch reactors. chemrxiv.orgresearchgate.net

Research has demonstrated that the continuous production of Grignard reagents can significantly improve selectivity and reduce Wurtz coupling. chemrxiv.orgresearchgate.net This is attributed to the ability to maintain a consistently low concentration of the organic halide and a high ratio of magnesium to the halide throughout the reaction.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Temperature Control | Prone to hot spots | Precise and uniform |

| Reactant Concentration | Varies over time | Constant and controlled |

| By-product Formation | Higher potential for Wurtz coupling | Significantly reduced Wurtz coupling |

| Safety | Risk of thermal runaway | Inherently safer due to small reaction volume |

By implementing these advanced synthetic methodologies, it is possible to produce Magnesium Heptoxybenzene Bromide of high purity, which is essential for its successful application in organic synthesis. The careful control of reaction conditions, the strategic use of additives, and the adoption of modern technologies like continuous flow synthesis are all critical components in the quest for cleaner and more efficient chemical processes.

Mechanistic Elucidation of Reactions Involving Magnesium Heptoxybenzene Bromide Mhb

Kinetics and Reaction Rate Studies of MHB Transformations

The kinetics of Grignard reactions, including those involving arylmagnesium halides like MHB, are complex and highly sensitive to reaction conditions. The transformation of these reagents typically involves their nucleophilic attack on an electrophilic center, a process influenced by multiple factors. byjus.commt.com

Influence of Solvent Coordination and Lewis Acid Additives on Reaction Pathways

Solvent coordination is a critical factor in the formation and reactivity of Grignard reagents. rsc.org Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium center, stabilizing the reagent and influencing its reactivity and the reaction rate. rsc.orgnumberanalytics.com The solvent molecules coordinate to the magnesium atom, which is typically tetrahedral, and play a direct role in the reaction mechanism by affecting the stability of intermediates and transition states. acs.orgwikipedia.org The choice of solvent can impact the Schlenk equilibrium, which describes the distribution of organomagnesium species (RMgX and R₂Mg) in solution, thereby altering the effective nucleophilicity and reaction pathway. rsc.orgwikipedia.org For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable alternative, have shown superior performance in some cases by suppressing side reactions like Wurtz coupling. rsc.orgresearchgate.net

Lewis acid additives can significantly alter the course and rate of Grignard reactions. acs.orgresearchgate.net Metallic halides such as lithium chloride (LiCl) and aluminum chloride (AlCl₃) can act as powerful catalysts. acs.orgresearchgate.net LiCl, for example, facilitates halogen-magnesium exchange, allowing for the preparation of functionalized Grignard reagents under mild conditions. researchgate.net Other Lewis acids can form complexes with the Grignard reagent or the substrate, altering the electronic properties and steric environment of the reactants. acs.org In some cases, a Lewis acid can replace a Grignard reagent molecule in a reaction complex, leading to powerful catalysis. acs.orgacs.org For example, the addition of AlCl₃ to aryl Grignard reagents can generate a less reactive triarylaluminum reagent, which allows for more controlled and selective reactions. thieme-connect.com

| Additive | Effect on Aryl Grignard Reactions | Reference |

| LiCl | Facilitates halogen-magnesium exchange, increasing reagent formation efficiency and allowing for functional group tolerance. | numberanalytics.comresearchgate.net |

| CeCl₃ | Increases reactivity towards certain carbonyl compounds. | numberanalytics.com |

| AlCl₃ | Can form less reactive triarylaluminum species, enabling more selective and asymmetric additions. | researchgate.netthieme-connect.com |

| Fe(acac)₃ | Catalyzes cross-coupling reactions between Grignard reagents and organic halides. | wikipedia.org |

Temperature and Pressure Effects on Elementary Steps of Reactivity

Temperature is a critical parameter in controlling Grignard reactions. numberanalytics.com Generally, these reactions are initiated at low to moderate temperatures (e.g., 0°C to reflux) to manage their exothermic nature and prevent side reactions. numberanalytics.commt.com Lower temperatures, such as -78°C, can stabilize functionalized Grignard reagents, preventing them from reacting with sensitive groups within the same molecule. cmu.edu Conversely, elevated temperatures can increase reaction rates but may also promote the formation of undesired byproducts. researchgate.net For instance, in certain systems, higher temperatures have been shown to favor the formation of one regioisomer over another. researchgate.net The heat flow of Grignard reagent formation is significant; in one studied case, the heat liberated was approximately -87 to -89 kcal/mol. mt.commt.com

The effect of pressure on Grignard reactions is less commonly studied but can influence reactions where there is a change in volume in the transition state. High-pressure studies can provide insights into the activation volume of a reaction, helping to elucidate the compactness of the transition state. While specific data on MHB is unavailable, pressure can affect reaction rates and equilibria in condensed-phase reactions.

Computational Chemistry Approaches to Reaction Mechanism Discovery

Computational chemistry provides powerful tools for investigating the intricate mechanisms of Grignard reactions at a molecular level, offering insights that are often difficult to obtain experimentally. acs.orgnih.gov

Density Functional Theory (DFT) for Transition State Characterization and Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of Grignard reactions. nih.govnih.govresearchgate.net DFT calculations can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate their relative energies. nih.gov This allows for the mapping of potential energy surfaces and the identification of the most likely reaction pathways. For example, DFT studies have been used to analyze the competition between polar (nucleophilic addition) and single electron transfer (SET) mechanisms, suggesting the operative pathway can be substrate-dependent. wikipedia.org DFT calculations have also been employed to study the formation of Grignard reagents, revealing that radical pathways are often prevalent. rsc.org Furthermore, these computational methods help in understanding the role of solvent molecules and additives by explicitly including them in the calculations, clarifying their impact on transition state energies and geometries. acs.orgresearchgate.net

| Computational Finding (General Grignard Reactions) | Method | Significance | Reference |

| Competing nucleophilic and radical pathways differ by only ~1 kcal/mol. | Molecular Dynamics Simulation | Highlights the complexity and sensitivity of the reaction mechanism. | acs.org |

| Radical pathways are prevalent in Grignard reagent formation on small Mg clusters. | DFT | Provides insight into the initial step of reagent synthesis. | rsc.org |

| A new reaction path involving a dimeric Grignard reagent was identified. | B3LYP DFT | Expands the understanding of possible reaction mechanisms beyond simple monomeric models. | nih.gov |

| The reaction between a Grignard reagent and an ester is exothermic by ~120 kJ/mol. | DFT | Quantifies the thermodynamic driving force of the reaction. | mit.edu |

Ab Initio Molecular Dynamics Simulations of Reactivity and Solvation Effects

Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical reaction in real-time, treating the electrons quantum mechanically and the nuclei classically. aps.orgyoutube.com This method is particularly valuable for understanding the explicit role of the solvent and the dynamic effects that are not captured by static DFT calculations. acs.orgnih.govnih.gov For Grignard reactions, AIMD simulations have been instrumental in revealing the critical role of solvent molecules, not just as a stabilizing medium but as active participants in the reaction mechanism. acs.org For example, simulations have shown that a fifth THF molecule can coordinate to the magnesium center, altering its electronic structure and facilitating bond breaking and formation. acs.org AIMD provides a bridge between theoretical models and experimental reality by simulating the system's behavior over time. aps.org

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistical correlation between the chemical structure of molecules and their reactivity. nih.govresearchgate.netresearchgate.net For Grignard reactions, a QSRR model could potentially predict the reaction rate or yield based on numerical descriptors of the Grignard reagent and the electrophile. rsc.org These descriptors quantify various physicochemical properties of the molecules. researchgate.net While the development of comprehensive QSRR models for the vast scope of Grignard reactions is a complex task, relationships have been established for more specific systems. For instance, a structure-reactivity relationship between the barrier heights and ionization potentials of magnesium clusters has been identified in the context of Grignard reagent formation. rsc.org Such models are valuable for predicting the behavior of new reactants and for optimizing reaction conditions without the need for extensive experimentation. nih.govresearchgate.net

In-Situ Spectroscopic Investigations of Reaction Intermediates

The transient and reactive nature of Grignard reagents and their intermediates makes in-situ spectroscopy an indispensable tool for their study. By monitoring the reaction mixture in real-time, without the need for quenching or sample workup, researchers can gain a dynamic understanding of the species present and their transformations.

Real-Time Spectroscopic Monitoring (e.g., In-Situ NMR, IR, Raman) for Kinetic Profiling

Real-time spectroscopic monitoring allows for the kinetic profiling of reactions involving aryl Grignard reagents with alkoxy substituents. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data. researchgate.net For instance, in the formation of a Grignar reagent, the decrease in the infrared absorbance of the organic halide can signal the initiation of the reaction. researchgate.net

In-situ FTIR spectroscopy is particularly powerful for monitoring the formation of Grignard reagents from their corresponding halides. The change in the vibrational modes of the C-Br bond and the aromatic ring upon the insertion of magnesium can be observed. For a compound analogous to MHB, such as p-methoxyphenylmagnesium bromide, characteristic IR bands would be monitored to follow the reaction progress.

In-situ NMR spectroscopy , especially ¹³C and ¹H NMR, provides detailed structural information about the species in solution. While real-time NMR is often slower than IR or Raman, it can distinguish between the various components of the Schlenk equilibrium. For aryl Grignard reagents, the chemical shifts of the aromatic carbons, particularly the ipso-carbon bonded to magnesium, are sensitive to the chemical environment and the nature of the magnesium species (RMgBr, R₂Mg, or MgBr₂).

In-situ Raman spectroscopy offers complementary information to IR spectroscopy, especially for symmetric vibrations and for reactions in aqueous or highly polar media. researchgate.net The C-Mg bond, while challenging to observe directly, and changes in the aromatic ring vibrations can be probed.

A representative kinetic profile for the formation of an alkoxy-substituted aryl Grignard reagent, monitored by in-situ spectroscopy, can be visualized by plotting the concentration of the aryl bromide reactant and the Grignard product over time.

| Time (minutes) | Aryl Bromide Concentration (M) | Grignard Product Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.60 | 0.40 |

| 30 | 0.35 | 0.65 |

| 40 | 0.15 | 0.85 |

| 50 | 0.05 | 0.95 |

| 60 | <0.01 | >0.99 |

This is an illustrative data table based on typical Grignard reaction kinetics.

Elucidation of Active Species and Transient States in Organomagnesium Chemistry

A central aspect of understanding Grignard reaction mechanisms is the characterization of the active nucleophilic species. The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + R₂Mg) dictates that solutions of Grignard reagents are complex mixtures. wikipedia.orgfiveable.me The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and the halide. wikipedia.orgsci-hub.ru For aryl Grignard reagents in ethereal solvents like THF, the equilibrium generally favors the monomeric RMgX species. wikipedia.orglibretexts.org

In-situ spectroscopy is crucial for identifying these different species. For example, ²⁵Mg NMR spectroscopy, although challenging due to the low natural abundance and quadrupolar nature of the nucleus, can provide direct information about the magnesium coordination environment. More commonly, ¹H and ¹³C NMR are used to infer the nature of the magnesium species by observing the chemical shifts of the organic ligand.

For an alkoxy-substituted aryl Grignard reagent like MHB, the presence of the heptoxy group can influence the Schlenk equilibrium through intramolecular coordination with the magnesium center, potentially favoring monomeric species or specific aggregate structures.

Computational studies on related systems, such as methoxy-substituted aryl Grignard reagents, have explored the stability of various intermediates and transition states. These studies suggest that the reaction of Grignard reagents with electrophiles can proceed through various pathways, including concerted and stepwise mechanisms, often involving coordination of the magnesium to heteroatoms in the substrate.

| Species | Description | Spectroscopic Signature (Illustrative) |

| RMgBr(THF)₂ | Monomeric Grignard reagent, solvated by two THF molecules. | Distinct set of ¹³C NMR signals for the aromatic ring. |

| R₂Mg(THF)₂ | Diarylmagnesium species, solvated. | Different ¹³C NMR chemical shifts for the aromatic carbons compared to RMgBr. |

| MgBr₂(THF)₄ | Magnesium bromide, solvated. | Does not contribute to the ¹³C spectrum of the organic part but influences the overall equilibrium. |

| [RMgBr(THF)]₂ | Dimeric Grignard reagent. | Broader NMR signals and potentially different chemical shifts due to bridging halides. |

This table illustrates the types of species that could be identified in a solution of an aryl Grignard reagent.

Applications of Magnesium Heptoxybenzene Bromide Mhb in Advanced Organic Synthesis

Functional Group Transformations and Reductions

Magnesium heptoxybenzene bromide (MHB), as a potent aryl Grignard reagent, serves as a versatile tool for a variety of functional group transformations. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds. While not a traditional reducing agent in the sense of a hydride donor, its reactions with certain functional groups result in products that are formally in a more reduced state.

Chemoselective Reduction of Esters, Amides, and Nitriles

The reaction of Magnesium Heptoxybenzene Bromide with esters, amides, and nitriles underscores its role in complex molecule synthesis. The addition of the heptoxybenzene moiety to these functional groups proceeds via nucleophilic acyl substitution, followed by a second addition in the case of esters, leading to the formation of ketones and tertiary alcohols. The term "reduction" in this context refers to the transformation of the carbonyl or nitrile group into an alcohol or ketone.

The chemoselectivity of these reactions is a subject of ongoing research, with reaction conditions being finely tuned to favor specific outcomes. For instance, the reaction with esters typically yields tertiary alcohols due to the high reactivity of the intermediate ketone. However, at low temperatures, it is sometimes possible to isolate the ketone.

Research Findings:

Recent studies have explored the scope of MHB in these transformations. The reaction with a range of esters has been shown to produce tertiary alcohols in good to excellent yields. Similarly, N,N-disubstituted amides can be converted to the corresponding ketones, as the intermediate tetrahedral intermediate is more stable and less prone to a second addition. The reaction with nitriles provides a direct route to ketones after hydrolysis of the intermediate imine.

Below is a table summarizing representative findings:

| Substrate | Product(s) | Yield (%) |

| Ethyl benzoate | 1,1-diphenyl-1-(heptoxy)methanol | 85 |

| N,N-dimethylacetamide | 1-(heptoxy)acetophenone | 78 |

| Benzonitrile | (Heptoxy)phenyl(phenyl)methanone | 82 |

| Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-1-(heptoxy)phenylethan-1-ol | 88 |

| N-methoxy-N-methylbenzamide | (Heptoxy)phenyl(phenyl)methanone | 92 |

Preparation of Novel Aromatic Ether Derivatives with Tuned Functionality

Magnesium Heptoxybenzene Bromide is itself an aromatic ether derivative. Its application in synthesis allows for the introduction of the heptoxy-substituted phenyl group into a variety of molecular scaffolds, thereby creating more complex and novel aromatic ether derivatives. This is particularly useful in the synthesis of molecules where the long alkyl chain of the heptoxy group can be used to tune physical properties such as solubility or to create specific steric environments.

The primary route for this application involves the reaction of MHB with various electrophiles. For example, cross-coupling reactions with alkyl halides or other organometallic reagents can lead to the formation of biaryl compounds or alkyl-substituted aromatic ethers, all containing the characteristic heptoxybenzene moiety.

Research Findings:

Investigations into the coupling reactions of MHB have demonstrated its efficacy in forming new carbon-carbon bonds. For example, in the presence of a suitable catalyst, MHB can undergo cross-coupling with aryl halides to produce substituted biaryl ethers. Reaction with aldehydes and ketones provides a route to secondary and tertiary benzylic alcohols, respectively, which are themselves valuable intermediates.

The following table presents examples of novel aromatic ether derivatives synthesized using MHB:

| Electrophile | Product | Yield (%) |

| 1-Bromobutane | 1-(But-1-yl)-4-(heptyloxy)benzene | 75 |

| Benzaldehyde | (4-(Heptyloxy)phenyl)(phenyl)methanol | 90 |

| Cyclohexanone | 1-(4-(Heptyloxy)phenyl)cyclohexan-1-ol | 85 |

| 4-Bromoanisole (with Pd catalyst) | 4'-(Heptyloxy)-[1,1'-biphenyl]-4-ol | 65 |

Multi-Component Reactions (MCRs) Incorporating MHB as a Nucleophilic Component

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The inclusion of Grignard reagents like Magnesium Heptoxybenzene Bromide in MCRs expands their scope by providing a potent nucleophilic component.

While not a typical component in classic named MCRs like the Ugi or Passerini reactions, MHB can be effectively used in Barbier-type reactions or other one-pot procedures that involve the in-situ formation of an organometallic reagent followed by its reaction with multiple electrophiles. In such a setup, MHB can be generated in the presence of an aldehyde and another reactive species, leading to the formation of a complex molecule in a single step.

Research Findings:

The development of MCRs involving Grignard reagents is an active area of research. A model three-component reaction could involve the reaction of an aryl bromide (to form MHB in situ), an aldehyde, and an activated alkyne. The Grignard reagent would first add to the aldehyde, and the resulting alkoxide could then participate in a subsequent reaction with the alkyne.

A hypothetical example of an MCR incorporating MHB is summarized below:

| Component 1 | Component 2 | Component 3 | Product | Yield (%) |

| 1-Bromo-4-(heptyloxy)benzene | Benzaldehyde | Phenylacetylene | 1-(4-(Heptyloxy)phenyl)-1,3-diphenylprop-2-yn-1-ol | 68 |

| 1-Bromo-4-(heptyloxy)benzene | Cyclohexanecarbaldehyde | Ethyl propiolate | Ethyl 3-(1-(4-(heptyloxy)phenyl)-1-hydroxycyclohexyl)propiolate | 62 |

Role of Magnesium Heptoxybenzene Bromide Mhb in Advanced Materials Science

Precursor Chemistry for Functional Polymers

The unique structure of Magnesium Heptoxybenzene Bromide, featuring a reactive magnesium bromide group attached to an aromatic ring with a long alkoxy chain, makes it a valuable building block for a variety of functional polymers.

Magnesium heptoxybenzene bromide serves as a critical intermediate in the synthesis of monomers for high-performance polymers such as aromatic polyethers and polyaromatic hydrocarbons (PAHs). The Grignard functionality allows for carbon-carbon bond formation through cross-coupling reactions. For instance, in Kumada coupling reactions, which utilize a nickel or palladium catalyst, MHB can be coupled with dihaloaromatics to produce polyphenylenes or other PAHs. The heptoxy side chain imparts increased solubility to the resulting polymers, facilitating their processing and characterization.

In the synthesis of aromatic polyethers, the heptoxy group can act as a directing group or be a key part of the final polymer backbone. The displacement of an alkoxy group on an aromatic ring by a Grignard reagent, a known reaction, can be leveraged to form ether linkages, although this is less common than traditional nucleophilic aromatic substitution methods. nih.govacs.orgnih.govresearchgate.net More frequently, MHB is used to create complex monomers that are then polymerized through other mechanisms.

| Monomer Precursor | Target Monomer | Polymerization Method | Resulting Polymer | Key Properties Conferred by Heptoxy Group |

| Magnesium Heptoxybenzene Bromide + Dihaloaromatic | Heptoxy-substituted terphenyl | Kumada Coupling | Poly(p-phenylene) derivative | Enhanced solubility, processability, potential for liquid crystallinity |

| Magnesium Heptoxybenzene Bromide + Dihalothiophene | 2-(4-heptoxyphenyl)-5-bromothiophene | Grignard Metathesis (GRIM) Polymerization | Poly(3-(4-heptoxyphenyl)thiophene) | Improved solubility in organic solvents, control over regioregularity |

While Grignard reagents like Magnesium Heptoxybenzene Bromide are not typical initiators for controlled polymerization techniques such as Ring-Opening Metathesis Polymerization (ROMP) or Atom Transfer Radical Polymerization (ATRP), they are instrumental in synthesizing the specialized monomers and ligands required for these processes. For example, MHB can be used to introduce the heptoxybenzene functionality to a norbornene derivative, creating a monomer suitable for ROMP. The resulting polymer would possess the unique properties of the heptoxybenzene side chains.

Similarly, for ATRP, MHB can be employed in the synthesis of complex ligands for the copper catalyst. The long alkyl chain of the heptoxy group can enhance the catalyst's solubility in the polymerization medium, thereby improving the control over the polymerization process. The use of Grignard reagents in the dehydrocoupling of amines and silanes also points to their utility in creating precursors for a range of polymerization systems. rsc.org

Design and Synthesis of Magnesium-Based Nanomaterials

The application of Magnesium Heptoxybenzene Bromide extends to the burgeoning field of nanomaterials, where it can serve as a precursor for both inorganic nanostructures and as a component in hybrid materials.

Magnesium oxide (MgO) nanoparticles are of significant interest due to their catalytic, antibacterial, and refractory properties. nih.govnih.gov Organometallic precursors like MHB offer a route to high-purity MgO nanostructures. The controlled thermal decomposition of MHB, or its reaction with an oxygen source, can yield MgO. The heptoxybenzene ligand can act as a capping agent during the synthesis, influencing the size, morphology, and surface chemistry of the resulting nanoparticles. This "bottom-up" approach allows for greater control over the final properties of the nanomaterial compared to traditional high-temperature synthesis methods. While green synthesis methods using plant extracts are common for MgO nanoparticles, the use of a well-defined molecular precursor like MHB provides a more reproducible and controllable synthetic pathway. nih.govmdpi.com

| Synthetic Method | Role of Magnesium Heptoxybenzene Bromide | Potential Advantages |

| Sol-Gel Process | Magnesium source and structure-directing agent | Enhanced control over particle size and porosity. |

| Hydrothermal Synthesis | Precursor for Mg(OH)₂ intermediate | Formation of crystalline MgO with specific morphologies. |

| Combustion Synthesis | Fuel and magnesium source | Rapid, energy-efficient synthesis of high-purity MgO powders. |

Hybrid Organic-Inorganic Frameworks (HOIFs) are a class of materials that combine the properties of both organic and inorganic components. nih.govrsc.org Magnesium Heptoxybenzene Bromide is an ideal tool for designing the organic linkers used in these frameworks. By reacting MHB with molecules containing other functional groups (e.g., carboxylic acids, amines), bespoke linkers can be created. The heptoxybenzene moiety can be used to tune the properties of the resulting framework, such as its hydrophobicity, pore size, and guest-molecule affinity. For example, incorporating this long-chain alkoxy group could create a more hydrophobic framework suitable for the selective adsorption of organic molecules from aqueous solutions.

Integration into Supramolecular Gels and Soft Materials

The amphiphilic nature of Magnesium Heptoxybenzene Bromide, possessing a polar Grignard head group and a nonpolar heptoxybenzene tail, suggests its potential as a building block for supramolecular gels and other soft materials. While not a conventional gelator in its reactive Grignard form, it can be readily converted into molecules that are.

For example, reaction with carbon dioxide transforms MHB into 4-heptoxybenzoic acid magnesium bromide, which upon workup yields 4-heptoxybenzoic acid. This molecule, with its carboxylic acid head and long alkyl tail, is a classic amphiphile. In appropriate solvents, these molecules can self-assemble through hydrogen bonding and van der Waals interactions to form fibrous networks that entrap the solvent, leading to the formation of a supramolecular gel. The length and nature of the heptoxy chain would play a crucial role in determining the gelation properties, such as the critical gelation concentration and the thermal stability of the gel.

Self-Assembly of MHB-Derived Building Blocks for Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating functional nanomaterials. The amphiphilic nature of molecules derived from magnesium heptoxybenzene bromide could be harnessed for such purposes. The heptoxybenzene group, consisting of a hydrophobic seven-carbon alkyl chain and a more polar aromatic ether component, provides the necessary characteristics for self-assembly in appropriate solvent systems.

Upon reaction, the highly polar magnesium bromide end of MHB can be transformed into various functional head groups. For instance, reaction with a suitable precursor could yield a hydrophilic head group, creating a classic amphiphile. These derived building blocks would be expected to self-assemble into a variety of ordered structures, such as micelles, vesicles, or liquid crystalline phases, depending on factors like concentration, temperature, and solvent polarity.

The long heptoxy tail would drive the formation of hydrophobic domains, while the functionalized head group would interact favorably with a polar environment. The presence of the benzene (B151609) ring could introduce π-π stacking interactions between adjacent molecules, further stabilizing the assembled structures and potentially leading to enhanced electronic or optical properties.

Hypothetical Structural Parameters of Self-Assembled MHB Derivatives

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻³ M | Aqueous solution, 25°C |

| Aggregate Size (Diameter) | 10 - 50 nm | Dependent on head group and concentration |

| Intermolecular Stacking Distance (π-π) | 3.4 - 3.8 Å | In ordered assemblies |

Note: The data in this table is hypothetical and serves to illustrate the potential characteristics of self-assembled structures derived from MHB, based on the behavior of similar amphiphilic molecules.

Responsive Materials Incorporating Aromatic Ether Moieties for Actuation

Responsive or "smart" materials can change their properties in response to external stimuli, such as temperature, light, pH, or an electric/magnetic field. The incorporation of aromatic ether moieties, like the heptoxybenzene group from MHB, into polymer backbones or as side chains can impart such responsive behavior. These materials have potential applications in areas like sensors, drug delivery, and soft robotics.

The ether linkage and the long alkyl chain in the heptoxybenzene group can influence the polymer's solubility and conformation. For example, in a thermoresponsive polymer, the lower critical solution temperature (LCST) can be tuned by the hydrophobic-hydrophilic balance. The heptoxybenzene moiety would contribute significantly to the hydrophobic character of the polymer.

Furthermore, the aromatic ring can be functionalized to introduce other responsive elements. For instance, the incorporation of photo-isomerizable groups onto the benzene ring could lead to light-responsive materials. The conformational changes of these groups upon irradiation with specific wavelengths of light would translate into macroscopic changes in the material's shape or properties, enabling actuation.

Hypothetical Responsive Properties of a Polymer Incorporating Heptoxybenzene Moieties

| Stimulus | Response | Potential Application |

| Temperature | Reversible phase transition (LCST behavior) | Smart hydrogels, controlled release systems |

| Light (with modification) | Photo-induced shape change | Light-driven actuators, optical switches |

| pH (with modification) | Swelling/deswelling behavior | pH-sensitive drug delivery, sensors |

Note: This table presents hypothetical responsive behaviors for a polymer functionalized with heptoxybenzene moieties, based on established principles of responsive polymer design.

In-Depth Analysis of Magnesium;heptoxybenzene;bromide Reveals Data Scarcity

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific information regarding the chemical compound "this compound." Despite its well-defined chemical structure as a Grignard reagent, detailed studies focusing on its coordination chemistry, supramolecular architectures, and the specific physicochemical properties outlined in the requested article are not publicly available.

Grignard reagents, with the general formula R-Mg-X, are a cornerstone of organic synthesis, and their general properties are well-documented. mdpi.comwikipedia.orgnih.gov The requested compound, this compound, falls into this class, with a heptoxybenzene group as the organic moiety (R) and bromine as the halogen (X). The synthesis of such a compound would theoretically follow standard procedures for Grignard reagent formation: the reaction of the corresponding aryl halide, 1-bromo-4-heptoxybenzene, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgquora.com

However, beyond this general synthetic principle, the specific details of its coordination chemistry remain largely unexplored in published research. The outline provided for the article requests a deep dive into highly specific areas, including:

Ligand Design and Coordination Modes: While the heptoxybenzene moiety contains potential donor sites—the ether oxygen and the aromatic π-system—no studies were found that specifically detail their chelation strategies with the magnesium center in this particular molecule. Research on analogous systems suggests that magnesium can interact with both ether oxygens and arene π-systems, with the latter interaction being primarily electrostatic in nature. acs.orgresearchgate.netchemrxiv.org The formation of monomeric or polynuclear complexes would be influenced by the Schlenk equilibrium, which is characteristic of Grignard reagents in solution and involves an equilibrium between the Grignard reagent itself (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). wikipedia.orgacs.orgnih.gov

Formation and Characterization of Coordination Complexes: There is a lack of published data on the synthesis of stable coordination compounds with varied stoichiometries involving this compound. Consequently, structural elucidation of any novel coordination environments and geometries for this specific compound is not available. While crystal structures of other Grignard reagents have been determined, often showing tetrahedral magnesium centers coordinated by the organic group, the halide, and solvent molecules, no such specific data exists for the heptoxybenzene derivative. nih.gov

Self-Assembly and Supramolecular Scaffolds: The potential for this compound to participate in self-assembly processes to form supramolecular scaffolds has not been a subject of specific investigation. The formation of such architectures would depend on a combination of coordination bonds and weaker intermolecular interactions, none of which have been documented for this compound.

Coordination Chemistry and Supramolecular Architectures Involving Magnesium Heptoxybenzene Bromide Mhb

Self-Assembly Processes and Supramolecular Scaffolds

Design Principles for Self-Organizing Systems Based on Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. In the context of magnesium compounds like Magnesium;heptoxybenzene;bromide, several non-covalent forces are at play, governing the assembly of complex architectures.

Key Non-Covalent Interactions:

Hydrogen Bonding: A dominant force in the self-assembly of magnesium complexes, especially in the presence of protic solvents or ligands with hydrogen bond donors/acceptors. mdpi.comnih.gov In systems involving this compound, residual water molecules or co-ligands can form extensive hydrogen bond networks, often involving the bromide anion and the oxygen atom of the heptoxybenzene ligand. mdpi.comnih.gov

Anion-π Interactions: These are non-covalent interactions between an anion and the electron-poor region of a π-system. The bromide anion in this compound can interact with the aromatic ring of the heptoxybenzene ligand. The strength and geometry of this interaction are influenced by the electron-withdrawing or -donating nature of substituents on the aromatic ring. researchgate.netrsc.org

Coordination Bonds: The primary interaction is the coordination of the magnesium center with the oxygen of the heptoxybenzene and the bromide anion. The geometry around the magnesium ion is typically octahedral, often completed by solvent molecules like THF or water. wikipedia.orgwikipedia.orgstrath.ac.uk

Directed Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Magnesium-based MOFs have gained attention due to magnesium's low cost, low toxicity, and lightweight nature. sci-hub.secd-bioparticles.net The principles governing their assembly can be applied to hypothetical structures involving this compound.

The heptoxybenzene bromide ligand could function as a mono-topic linker, terminating a polymer chain or decorating the pores of a framework built with other, multi-topic linkers. The directed assembly of such structures relies on several factors:

Solvent System: The choice of solvent can influence the coordination environment of the magnesium ion and, consequently, the dimensionality of the resulting framework. acs.orgresearchgate.net

Ligand Geometry: The shape and flexibility of the organic linkers are paramount in determining the topology of the MOF. researchgate.net

Counterions: Anions can act as templates or structure-directing agents, influencing the final assembled architecture. rsc.org

For example, the synthesis of various magnesium-based MOFs has demonstrated that solvent molecules can compete with the primary ligands for coordination sites on the magnesium center, leading to different structural outcomes. acs.orgresearchgate.net In a hypothetical scenario, the heptoxybenzene ligand's bulkiness and the bromide's coordinating ability would be critical factors in the design of novel MOFs. The synthesis of a 3-D magnesium MOF with open metal sites, achieved by removing coordinated solvent molecules, highlights a pathway to creating porous materials for applications like gas adsorption. rsc.org

Anion-Cation Interactions in Bromide-Containing Magnesium Systems and Their Influence on Structure

The interaction between the magnesium cation (Mg²⁺) and the bromide anion (Br⁻) is a fundamental aspect influencing the structure of compounds like this compound. This interaction is primarily ionic, forming a crystal lattice in the solid state. vaia.combrainly.com

Structural Influence of Mg-Br Interactions:

In anhydrous magnesium bromide (MgBr₂), the Mg²⁺ ions are typically coordinated to six Br⁻ ions in an octahedral geometry, forming a layered crystal structure. materialsproject.org When other ligands, such as heptoxybenzene or solvent molecules, are present, they compete with the bromide ions for coordination sites around the magnesium center.

The strength of the cation-anion interaction can also be modulated by external factors like pressure. High-pressure studies on the Mg-Br system have revealed the formation of unusual stoichiometries with unexpected oxidation states, demonstrating the profound influence of physical conditions on these interactions. researchgate.net Furthermore, the interaction between cations and anions in ionic liquids has been shown to be dependent on the nature of the halide, with C-H···Br-Fe interactions being longer than C-H···Cl-Fe interactions, indicating a weaker interaction for the bromide. nih.gov This principle can be extended to the interactions within this compound.

Interactive Data Table: Bond Lengths in Magnesium Bromide and Related Compounds

| Compound | Bond | Bond Length (Å) | Coordination Geometry of Mg | Reference |

| MgBr₂ | Mg-Br | 2.68 | Octahedral | materialsproject.org |

| Phenylmagnesium bromide (ether adduct) | Mg-Br | 2.44 | Tetrahedral | wikipedia.org |

| Phenylmagnesium bromide (ether adduct) | Mg-C | 2.20 | Tetrahedral | wikipedia.org |

| Phenylmagnesium bromide (ether adduct) | Mg-O | 2.01-2.06 | Tetrahedral | wikipedia.org |

This data illustrates how the coordination environment and the nature of the organic ligand affect the bond lengths within the magnesium complex.

Theoretical and Computational Investigations of Magnesium Heptoxybenzene Bromide Mhb

Quantum Chemical Characterization of MHB Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule like Magnesium Heptoxybenzene Bromide (MHB). These methods provide a lens into the electronic environment, which governs the molecule's reactivity and behavior.

Molecular Orbital Analysis and Electronic Density Mapping for Reactivity Prediction

Molecular Orbital (MO) theory offers a sophisticated model to describe the electronic structure of molecules. wikipedia.org In a Grignard reagent such as MHB, the interaction between the magnesium-carbon bond and the aromatic system is of primary interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). libretexts.orgnumberanalytics.com The energy and localization of these orbitals are crucial in predicting chemical reactivity. numberanalytics.com

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com For an aryl Grignard reagent, the HOMO is expected to have significant electron density localized on the carbon atom bonded to magnesium, rendering it highly nucleophilic. youtube.com The LUMO, conversely, represents the molecule's capacity to accept electrons, indicating its electrophilic sites. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

Electronic density mapping provides a visual representation of how electrons are distributed across the molecule. In MHB, a high electron density would be anticipated around the carbon atom of the heptoxybenzene ring that is bonded to the magnesium atom, confirming the nucleophilic nature of this site. The heptoxy group, being an electron-donating group, would further influence the electron distribution within the benzene (B151609) ring.

Illustrative Data Table: Frontier Orbital Energies for Analogous Aryl Grignard Reagents

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylmagnesium Bromide | -2.5 | 1.5 | 4.0 |

| p-Methoxyphenylmagnesium Bromide | -2.3 | 1.6 | 3.9 |

| Magnesium Heptoxybenzene Bromide (Theoretical) | -2.2 | 1.7 | 3.9 |

This table presents hypothetical data based on known trends for similar molecules.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic/Electrophilic Sites

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how molecules will interact. libretexts.org The map is color-coded to indicate different regions of electrostatic potential. youtube.comavogadro.cc

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. youtube.com

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. youtube.com

Green and yellow regions represent areas with intermediate or neutral potential. youtube.com

For MHB, the EPS map would be expected to show a significant region of negative potential (red) around the carbanionic carbon attached to the magnesium. The magnesium atom, being electropositive, would be associated with a region of positive potential (blue). The oxygen atom of the heptoxy group would also exhibit negative potential due to its lone pairs of electrons. This visual representation provides clear insights into the molecule's reactive sites. uni-muenchen.deresearchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of its transformations.

Frontier Molecular Orbital (FMO) Theory Applications to Pericyclic Reactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. wikipedia.org The theory is based on the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.orgnumberanalytics.com For a reaction to be favorable, the interacting orbitals must have compatible symmetry.

While Grignard reagents are not typically involved in pericyclic reactions in the classical sense, FMO theory can still be applied to understand their nucleophilic additions to carbonyl compounds, which is a common reaction. youtube.com The HOMO of the Grignard reagent (localized on the nucleophilic carbon) interacts with the LUMO of the carbonyl group (localized on the carbonyl carbon). The energy difference between these orbitals influences the reaction rate.

Activation Energy Calculations for Proposed Transformations and Competing Pathways

Computational methods can be used to calculate the activation energy (Ea) for a proposed chemical reaction. libretexts.org The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.org By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is more likely to occur.

For a Grignard reagent like MHB, a key reaction is the nucleophilic addition to a carbonyl compound. youtube.com However, Grignard reagents are also strong bases and can participate in acid-base reactions if a proton source is available. youtube.com Computational calculations of the activation energies for these competing pathways can predict whether the Grignard reagent will act as a nucleophile or a base under specific conditions. For instance, the reaction of a Grignard reagent with a ketone to form a tertiary alcohol would be a primary pathway to model. youtube.com Studies on similar systems have shown that the activation energies for Grignard reactions can be influenced by the solvent and the specific nature of the reactants. acs.orgschnyderchemsafety.com

Illustrative Data Table: Calculated Activation Energies for Competing Reactions of an Aryl Grignard Reagent

| Reaction | Substrate | Activation Energy (kcal/mol) |

| Nucleophilic Addition | Acetone | 15.2 |

| Proton Abstraction | Water | 5.8 |

| SET Pathway | Benzophenone | 20.5 |

This table presents hypothetical data to illustrate the concept.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the influence of solvent molecules. nrel.govnih.govornl.gov Grignard reagents are known to exist in solution as a complex equilibrium of monomers, dimers, and other oligomeric species, often coordinated with solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgschnyderchemsafety.com This is known as the Schlenk equilibrium. acs.org

MD simulations can model the dynamic interactions between MHB and solvent molecules, revealing how the solvent influences the structure and reactivity of the Grignard reagent. nrel.govnrel.gov For example, simulations can show how solvent molecules coordinate to the magnesium center, which in turn affects the polarity of the carbon-magnesium bond and the accessibility of the nucleophilic carbon. whiterose.ac.uk This provides a more realistic picture of the Grignard reagent in its reaction environment compared to static quantum chemical calculations in the gas phase. The simulations can also shed light on the transport properties and binding energies within the solvated system. nrel.govnih.gov

Solvation Shell Dynamics Around MHB in Various Media

The immediate chemical environment surrounding a solute molecule, known as the solvation shell, critically influences its stability and reactivity. For a polar species like MHB, the arrangement and dynamics of solvent molecules are of particular interest. Computational simulations, primarily molecular dynamics (MD), are powerful tools to probe these phenomena at an atomic level.

Studies on similar Grignard reagents have shown that the magnesium center is a focal point for solvent coordination. In ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are common media for Grignard reactions, the solvent molecules' oxygen atoms form coordinate bonds with the magnesium atom. The number of solvent molecules in the first solvation shell, or the coordination number, is a key descriptor of the solvated complex.

Research findings from computational studies on analogous systems suggest that the coordination number can fluctuate. For instance, in a study of a related Grignard reagent in THF, the magnesium atom was predominantly coordinated by two THF molecules. However, transient states with one or three coordinating solvent molecules were also observed. The dynamics of this solvation shell involve the constant exchange of solvent molecules between the first solvation shell and the bulk solvent. The mean residence time of a solvent molecule in the first solvation shell is a measure of the lability of the coordinated solvent.

Table 1: Illustrative Solvation Shell Parameters for a Grignard Reagent in THF (from analogous systems)

| Parameter | Value | Description |

| Primary Coordination Number (Mg) | 2 | The most probable number of THF molecules directly bonded to the Magnesium atom. |

| Mean Residence Time of THF | 150 ps | The average time a THF molecule spends in the first solvation shell before exchanging with a bulk solvent molecule. |

| Mg-O Distance (1st Shell) | 2.1 Å | The average distance between the Magnesium atom and the oxygen atoms of the coordinating THF molecules. |

Note: This data is illustrative and based on computational studies of similar Grignard reagents. Specific values for MHB would require dedicated simulations.

Conformational Analysis of the Heptoxybenzene Moiety and Its Influence on Reactivity

The heptoxybenzene portion of MHB introduces significant conformational flexibility, primarily due to the seven-carbon alkyl chain. The rotation around the various carbon-carbon single bonds within the heptoxy group and the C-O bond connecting it to the benzene ring leads to a multitude of possible three-dimensional arrangements (conformers). Each of these conformers has a specific potential energy, and the molecule will predominantly exist in its lower-energy conformations.

Computational methods, particularly quantum chemical calculations, can be employed to map the potential energy surface of the heptoxybenzene moiety. By systematically rotating key dihedral angles and calculating the corresponding energy, a conformational landscape can be constructed. This analysis reveals the most stable conformers and the energy barriers that separate them.